1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

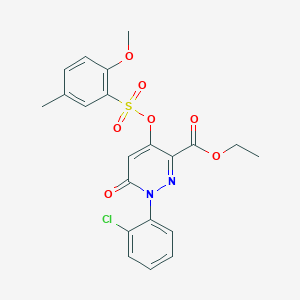

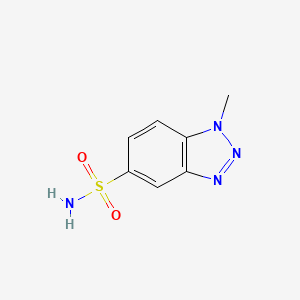

“1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide” is a chemical compound with the molecular weight of 212.23 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C7H8N4O2S/c1-11-7-3-2-5 (14 (8,12)13)4-6 (7)9-10-11/h2-4H,1H3, (H2,8,12,13) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule . Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 212.23 .Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on the synthesis and biological evaluation of derivatives related to 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide, particularly in the development of cyclooxygenase-2 (COX-2) inhibitors. These studies have led to the identification of potent and selective inhibitors of COX-2, highlighting the chemical's role in medicinal chemistry and drug design for treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Cocrystallization Studies

Cocrystallization studies involving benzotriazole derivatives, including this compound, have been conducted to explore their interactions with other compounds. These studies aim at understanding hydrogen-bonding supramolecular architectures, which are crucial for the development of new materials and for insights into crystal engineering and host-guest chemistry (Wang et al., 2011).

Environmental Impact and Degradation

Investigations into the environmental impact and biotransformation of benzotriazoles, including 1-methyl derivatives, have provided insights into their degradation pathways in activated sludge. This research is vital for understanding the persistence of such compounds in wastewater treatment processes and their environmental fate (Huntscha et al., 2014).

Corrosion Inhibition

The application of benzotriazole derivatives in corrosion inhibition has been explored, with studies demonstrating their effectiveness in protecting metals from corrosion in various environments. This research is important for industrial applications where corrosion resistance is crucial (Onyeachu & Solomon, 2020).

Antimicrobial and Anticancer Properties

Research has also extended to the synthesis of novel compounds based on this compound, examining their antimicrobial and anticancer properties. These studies contribute to the development of new therapeutic agents with potential applications in treating various diseases (Ashraf et al., 2016).

Safety and Hazards

“1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide” is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of 1-methyl-1H-1,2,3-benzotriazole-5-sulfonamide is copper and brass . These metals are commonly used in various industries, including aviation and plumbing. The compound acts on these metals to prevent their corrosion, thereby extending their lifespan and maintaining their functionality .

Mode of Action

This compound interacts with its targets (copper and brass) by forming a protective layer on their surfaces . This layer acts as a barrier, preventing corrosive substances from coming into contact with the metal. As a result, the rate of corrosion is significantly reduced, preserving the integrity of the metal.

Biochemical Pathways

Its primary function is to prevent the oxidation of copper and brass, which is a key step in the corrosion process . By inhibiting this step, the compound effectively disrupts the pathway leading to corrosion.

Result of Action

The primary result of the action of this compound is the protection of copper and brass from corrosion . This has significant implications for the longevity and functionality of these metals in various industrial applications. For example, in the aviation industry, it can help to maintain the integrity of aircraft components, thereby enhancing safety and reducing maintenance costs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its effectiveness may be reduced in highly acidic or alkaline conditions, which can accelerate the corrosion process. Additionally, environmental factors such as temperature, humidity, and the presence of other chemicals can also impact its stability and efficacy .

Properties

IUPAC Name |

1-methylbenzotriazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2S/c1-11-7-3-2-5(14(8,12)13)4-6(7)9-10-11/h2-4H,1H3,(H2,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDETZGLFWGCAPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)N)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2984973.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2984975.png)

![tert-butyl N-{2-cyclopentyl-2-[(3,6-dichloropyridin-2-yl)formamido]ethyl}carbamate](/img/structure/B2984976.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2984977.png)

![N-(benzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2984978.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2984980.png)

![N-Ethyl-N-[2-[1-(5-fluoropyridin-3-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2984982.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2984985.png)

![Methyl 2-{5-[3-(pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate](/img/structure/B2984987.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2984988.png)

![8-{[(1E)-2-(4-methylphenyl)-1-azavinyl]amino}-7-[(4-chlorophenyl)methyl]-3-met hyl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)